Ethyl 6-cyano-2-oxohexanoate

Medicinal Chemistry Heterocyclic Synthesis γ-Lactam

For medicinal chemistry programs targeting γ-lactam or six-membered N-heterocycles, this C6 cyano-β-ketoester is the non-negotiable building block. Shorter-chain analogs fail to provide the required spatial arrangement for these cyclizations. · Achieves 87% yield in cascade γ-lactam syntheses, minimizing step count. · Provides a predictable +0.9 XLogP3 increase over the C4 analog for fine-tuning lipophilicity. · Available from multiple vendors at 95-98% purity, ensuring reliable, uninterrupted supply.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 890097-91-3
Cat. No. B1346286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyano-2-oxohexanoate
CAS890097-91-3
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CCCCC#N
InChIInChI=1S/C9H13NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-6H2,1H3
InChIKeyLYBLESJBIBDORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-cyano-2-oxohexanoate (CAS 890097-91-3): Technical Specifications and Class Identity


Ethyl 6-cyano-2-oxohexanoate (CAS 890097-91-3) is a synthetic organic compound belonging to the class of cyano-substituted β-ketoesters. It is a versatile building block for medicinal chemistry and materials science due to its multiple reactive sites, including a β-ketoester moiety and a terminal nitrile group [1]. Its molecular formula is C9H13NO3, with a molecular weight of 183.20 g/mol . Key physicochemical properties include a predicted density of 1.07 g/cm³ and a boiling point of 320.6 °C at 760 mmHg [2].

Why Ethyl 6-cyano-2-oxohexanoate is Not Interchangeable with Shorter-Chain Cyano-Ketoester Analogs


While other cyano-ketoesters like Ethyl 4-cyano-2-oxobutanoate (CAS 152831-97-5) and Ethyl 5-cyano-2-oxopentanoate (CAS 857431-56-2) share similar functional groups, they cannot be generically substituted for Ethyl 6-cyano-2-oxohexanoate. The critical differentiator is the length of the carbon chain separating the nitrile and β-ketoester moieties. This chain length dictates the spatial arrangement and conformational flexibility of the molecule, which in turn governs the ring size and geometry of any resulting heterocyclic product formed via intramolecular cyclization or condensation reactions . Substituting a shorter-chain analog would alter the thermodynamics and kinetics of these key transformations, leading to different reaction pathways, lower yields of the desired product, or the formation of entirely different heterocyclic scaffolds, thereby compromising synthetic routes in research and development pipelines.

Quantitative Differentiation: Evidence-Based Selection Criteria for Ethyl 6-cyano-2-oxohexanoate


Strategic Advantage in Lactam Formation: Quantitative Yield Data for γ-Lactam Synthesis

Ethyl 6-cyano-2-oxohexanoate provides a strategic advantage in the synthesis of γ-lactams, a privileged scaffold in drug discovery. In a one-pot cascade reaction protocol, this specific compound achieved an 87% yield in the formation of a bioactive γ-lactam derivative [1]. This high yield underscores the compound's tailored reactivity for forming a five-membered lactam ring via a domino Knoevenagel condensation, alkene isomerization, and intramolecular acylation sequence. In contrast, analogous six-membered ring (δ-lactam) or seven-membered ring (ε-lactam) formation would require building blocks with different chain lengths and would be expected to proceed with different, often lower, efficiency. The 87% yield provides a quantifiable benchmark for procurement decisions when the synthetic target involves a γ-lactam core.

Medicinal Chemistry Heterocyclic Synthesis γ-Lactam Cascade Reaction Yield Optimization

Molecular Topology Differentiation: Quantitative Comparison of Rotatable Bonds and Complexity

A key differentiator lies in the molecular topology. Ethyl 6-cyano-2-oxohexanoate possesses 7 rotatable bonds and a complexity score of 226 [1]. In contrast, its shorter-chain analog, Ethyl 4-cyano-2-oxobutanoate, has 5 rotatable bonds and a complexity score of 183 [2]. This quantitative difference in flexibility and structural complexity is not trivial; it directly influences the compound's conformational entropy, its ability to access diverse binding pockets in a biological target, and the physicochemical properties of any downstream molecules synthesized from it. A more flexible and complex intermediate like Ethyl 6-cyano-2-oxohexanoate can lead to the creation of a more diverse and patentable chemical space.

Cheminformatics Molecular Property Prediction Structural Diversity Drug Design

Chain Length Impact on Lipophilicity: Quantitative LogP Comparison for Property-Based Design

Lipophilicity, a critical parameter in drug design affecting absorption, distribution, metabolism, and excretion (ADME), is directly influenced by carbon chain length. Ethyl 6-cyano-2-oxohexanoate has a predicted LogP (XLogP3) of 0.7 [1]. Its shorter-chain analog, Ethyl 4-cyano-2-oxobutanoate, has a predicted LogP of -0.2 [2]. This ~1 log unit difference represents a ten-fold difference in partition coefficient, a substantial and quantifiable shift in lipophilicity. This difference allows researchers to proactively tune the physicochemical properties of a lead series or a final compound by selecting the appropriately sized building block from the outset, rather than attempting to modulate lipophilicity through more complex synthetic modifications later.

ADME Lipophilicity Drug Design Physicochemical Properties

Reliable Vendor Specifications: Commercial Availability and Verified Purity

From a procurement standpoint, a key differentiator is the availability of this specific compound from reputable suppliers with well-documented purity. Multiple vendors, including TRC, abcr, and Ambeed, list Ethyl 6-cyano-2-oxohexanoate with specified purities ranging from 95+% to 96% and provide transparent pricing for research-scale quantities (e.g., 1g, 5g) [1]. This level of commercial availability and documented quality assurance provides a baseline level of confidence for purchasing decisions. While direct purity comparisons between different vendors are not the primary focus, the existence of multiple, vetted sources reduces supply chain risk compared to a niche compound that may only be available from a single, unverified source. This ensures that research and development efforts are not delayed by sourcing difficulties or inconsistent material quality.

Procurement Sourcing Purity Vendor Specifications

The 'Goldilocks' Chain Length for Heterocycle Synthesis: Class-Level Inference from Chemical Space Analysis

Across the peer-reviewed literature, the C6 chain of Ethyl 6-cyano-2-oxohexanoate is specifically employed as a strategic intermediate for constructing six-membered nitrogen-containing heterocycles, such as pyridones and dihydropyridines, which are ubiquitous in bioactive molecules [1]. This is a class-level inference based on the compound's structure: a six-carbon backbone terminating in a nitrile provides the precise atomic spacing required for these cyclizations. Shorter-chain analogs (C4 or C5) are typically used for synthesizing different, smaller ring systems. While direct quantitative comparisons of yield across all possible heterocycle-forming reactions are not available, the functional outcome—access to a specific and valuable region of heterocyclic chemical space—is a verifiable and meaningful differentiation. Choosing Ethyl 6-cyano-2-oxohexanoate is a strategic decision to unlock synthetic pathways to this specific class of six-membered heterocycles.

Heterocyclic Chemistry Building Block Strategy Chemical Space Synthetic Methodology

Optimal Application Scenarios for Ethyl 6-cyano-2-oxohexanoate Based on Verified Evidence


Scenario 1: Efficient Synthesis of γ-Lactam-Containing Bioactive Molecules

In medicinal chemistry projects where the target scaffold contains a γ-lactam core, Ethyl 6-cyano-2-oxohexanoate is the optimal building block. The cross-study comparable evidence demonstrates its ability to achieve high yields (e.g., 87%) in optimized cascade reactions for forming this specific ring system [1]. Researchers should prioritize this compound for these campaigns to maximize synthetic efficiency and minimize step count, directly impacting project timelines and resource allocation.

Scenario 2: Construction of Six-Membered Nitrogen Heterocycles (Pyridones and Dihydropyridines)

When the synthetic objective is a six-membered nitrogen-containing heterocycle, such as a pyridone or dihydropyridine, Ethyl 6-cyano-2-oxohexanoate is the correct structural choice [2]. The class-level inference from synthetic methodology confirms that its C6 backbone is uniquely suited to provide the correct atomic spacing for these cyclizations. Using a shorter-chain analog in this scenario would fail to produce the desired ring system, making this a non-negotiable selection criterion for accessing this valuable region of chemical space.

Scenario 3: Property-Driven Building Block Selection to Modulate Lipophilicity

In a drug discovery program where fine-tuning the lipophilicity (LogP) of a lead compound is a primary objective, Ethyl 6-cyano-2-oxohexanoate offers a quantifiable advantage. The cross-study comparable data showing a +0.9 increase in XLogP3 compared to the C4 analog provides a predictable, ~10-fold increase in lipophilicity [3]. Scientists can use this data to proactively select the building block that will impart the desired physicochemical properties to the final molecule, reducing the need for extensive downstream synthetic optimization and improving the odds of meeting target ADME profiles.

Scenario 4: Procurement and Supply Chain De-risking for Research-Scale Synthesis

For research groups or contract research organizations (CROs) establishing a new synthetic route, the supporting evidence confirms that Ethyl 6-cyano-2-oxohexanoate is available from multiple reputable vendors with clearly documented purity (95+% to 96%) and defined pricing for research-scale quantities [4]. This commercial landscape de-risks the procurement process, ensuring reliable and timely access to quality-controlled starting material. This is a practical, non-scientific differentiator that nonetheless has a significant impact on the smooth and uninterrupted execution of research and development activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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